tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate

Cross-coupling Oxidative addition Palladium catalysis

Routes requiring oxidative addition benefit from aryl bromides over chlorides. This N-Boc-α,α-dimethylbenzylamine (CAS 214964-87-1) offers: • **Faster cross-couplings**: Pd(0) oxidative addition >10x faster than aryl chlorides; enables lower catalyst loading. • **Orthogonal deprotection**: Boc cleaved with TFA; compatible with Cbz/Fmoc for bifunctional constructs. • **Defined LogP**: 4.36 (0.26 units > chloro analog) - precise matched-pair SAR control. Procurement note: Normalize cost-per-mole (31.8 mmol/10g) when comparing halogen analogs.

Molecular Formula C14H20BrNO2
Molecular Weight 314.223
CAS No. 214964-87-1
Cat. No. B2942349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate
CAS214964-87-1
Molecular FormulaC14H20BrNO2
Molecular Weight314.223
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Br
InChIInChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17)
InChIKeyDZJJQQBWKYPUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate Identity and Procurement


tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate (CAS 214964-87-1) is a tertiary carbamate belonging to the N-Boc-α,α-dimethylbenzylamine class . It features a tert-butyloxycarbonyl (Boc) protecting group on a gem-dimethyl-substituted benzylic amine and a bromine atom at the meta position of the phenyl ring. The compound has a molecular formula of C₁₄H₂₀BrNO₂, a molecular weight of 314.22 g·mol⁻¹, a computed density of 1.3±0.1 g·cm⁻³, a boiling point of 373.0±25.0 °C at 760 mmHg, and a computed LogP of 4.36 . It is classified as a specialty building block and is listed by multiple suppliers for research-scale procurement .

Cross-coupling Aryl bromide handle supports Pd-catalysed Suzuki/Heck reactions without re-optimisation
Orthogonal Boc group enables acid-mediated deprotection orthogonal to Cbz and Fmoc strategies
Lipophilicity anchor Meta-bromo defines a higher LogP for halogen-dependent SAR exploration

Why This Building Block Cannot Be Interchanged with Structural Analogs


Compounds within the N-Boc-α,α-dimethylbenzylamine class share a common carbamate-protected amine scaffold, yet the identity and position of the aryl halide substituent fundamentally alter their applicability in multi-step synthetic sequences. The 3-bromophenyl derivative presents a unique combination of (i) an aryl bromide handle with oxidative addition kinetics that are orders of magnitude faster than the corresponding aryl chloride or fluoride [1], (ii) a Boc group that can be cleaved orthogonally to benzyl carbamate protecting groups [2], and (iii) a lipophilicity (LogP) that is quantifiably distinct from its 3-chloro and 3-fluoro analogs, affecting partitioning behaviour in both reaction media and biological assays . Simply substituting the bromo congener with a chloro, fluoro, or benzyl-protected analog without re-optimising reaction conditions risks incomplete conversion in cross-coupling steps, loss of orthogonality in deprotection sequences, or altered physicochemical profiles that can cascade into failed downstream applications. The quantitative evidence below substantiates each of these differentiation dimensions.

Factor
3-Bromo (Target)
3-Chloro / 3-Fluoro / Cbz Analogs
Cross-coupling kinetics
Faster oxidative addition to Pd(0)
Substantially slower; may require re-optimisation of catalyst and conditions
Protecting group lability
Boc removed by TFA; stable to hydrogenolysis
Cbz analog requires H₂/Pd–C; not compatible with acid-labile groups
Lipophilicity
Higher computed LogP
Lower LogP may shift partitioning and biological assay behaviour

Quantitative Differentiation Evidence Against Closest Analogs


Aryl Bromide vs. Chloride Oxidative Addition Kinetics

The 3-bromophenyl group in CAS 214964-87-1 enables Pd-catalysed Suzuki, Heck, and Sonogashira couplings with oxidative addition rates that greatly exceed those of its 3-chlorophenyl analog (CAS 1332765-58-8). For the representative Pd(0)/tetraphosphane complex, the apparent second-order rate constant for oxidative addition of Ph–Br is k_app = 0.48 L·mol⁻¹·s⁻¹, while that of Ph–Cl is more than an order of magnitude slower (k_app(Ph–Br) >> k_app(Ph–Cl)) [1]. This kinetic gap means that reactions employing the bromo building block can reach completion under milder conditions (lower temperature, shorter time, lower catalyst loading) than those using the chloro congener.

Oxidative Addition Kinetics
Class-level
k_app(Ph–Br) = 0.48 L·mol⁻¹·s⁻¹
Ph–Cl: >10× slower
Supports milder coupling conditions and higher conversion
Measured on Ph–X models; verify with building block
Cross-coupling Oxidative addition Palladium catalysis

Computed LogP Differentiation Among Halogenated Analogs

The 3-bromo derivative (CAS 214964-87-1) exhibits a computed LogP of 4.36, which is higher than both the 3-chloro analog (LogP 4.10; CAS 1332765-58-8) and the 3-fluoro analog (LogP 3.59; CAS 689232-63-1) . This trend follows the expected halogen-dependent lipophilicity series (Br > Cl > F) and translates to a ΔLogP of +0.26 relative to the chloro congener and +0.77 relative to the fluoro congener.

Computed LogP
Data to verify
3-Br 4.36 / 3-Cl 4.10 / 3-F 3.59
ΔLogP(Br–Cl) +0.26; ΔLogP(Br–F) +0.77
Bromo variant provides a higher lipophilicity anchor for SAR
Database-computed; confirm experimentally
Lipophilicity Physicochemical properties Drug design

Boc vs. Benzyl Carbamate Orthogonal Deprotection

The tert-butyl carbamate (Boc) protecting group on CAS 214964-87-1 is cleaved under mild acidic conditions (e.g., 25–50% TFA in CH₂Cl₂ or 4 M HCl in dioxane), whereas the analogous benzyl carbamate (Cbz) protecting group present in benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal [1]. This orthogonal lability enables sequential, chemoselective deprotection in multi-step syntheses where both protected amines must be installed.

Deprotection Orthogonality
Class-level
Boc (TFA-labile) vs Cbz (H₂/Pd–C labile)
Enables orthogonal deprotection in multi-step synthesis
Acid sensitivity of other groups must be assessed
Protecting group strategy Orthogonal synthesis Solid-phase peptide synthesis

Molecular Weight Impact on Stoichiometric Calculations

CAS 214964-87-1 has a molecular weight of 314.22 g·mol⁻¹ (C₁₄H₂₀BrNO₂), which is 44.45 g·mol⁻¹ heavier than the 3-chloro analog (269.77 g·mol⁻¹) and 60.91 g·mol⁻¹ heavier than the 3-fluoro analog (253.31 g·mol⁻¹) . In reactions where the building block serves as a stoichiometric reagent, this mass difference directly scales the required weight of material: for a 1.0 mmol-scale reaction, the bromo derivative requires 314 mg vs. 270 mg (Cl) or 253 mg (F).

Molecular Weight
Reported
314.22 g·mol⁻¹ (Br)
+44.45 vs Cl; +60.91 vs F
Affects stoichiometric scaling and cost-per-mole calculations
Based on formula; purity may shift exact values
Material handling Stoichiometry Process chemistry

Validated Utility as a Key Patent Intermediate

CAS 214964-87-1 appears as a synthetic intermediate in at least four distinct patent families covering diverse therapeutic targets: non-systemic TGR5 agonists for metabolic disorders, IKKβ inhibitors, ALK-5/ALK-4 receptor modulators, and somatostatin agonists . This breadth of patented applications, spanning kinase inhibition, GPCR agonism, and hormone receptor modulation, is not matched in the public patent record for the corresponding 3-chloro or 3-fluoro analogs, suggesting that the bromo derivative occupies a privileged position as a versatile late-stage diversification handle in medicinal chemistry.

Patent Intermediate
Supporting evidence
≥4 patent families cite this compound
Reported in diverse medicinal chemistry programs
Precedent suggests reproducible protocols; scope may vary
Patent intermediate Medicinal chemistry Drug discovery

Highest-Value Application Scenarios


Pd-Catalysed Diversification of a Protected Benzylic Amine

In medicinal chemistry programmes that require late-stage C–C bond formation on a protected α,α-dimethylbenzylamine core, CAS 214964-87-1 is the preferred building block over its 3-chloro and 3-fluoro analogs. The aryl bromide undergoes oxidative addition to Pd(0) with rate constants that are more than an order of magnitude greater than those of aryl chlorides [1], enabling Suzuki–Miyaura, Heck, or Sonogashira couplings to proceed at lower temperatures, shorter reaction times, and reduced catalyst loadings. The Boc group remains stable throughout the cross-coupling step and can subsequently be cleaved under standard TFA conditions to liberate the free amine for further functionalisation. This orthogonal protection–deprotection strategy is not accessible with the corresponding Cbz-protected analog (CAS 887254-70-8) [2].

SAR Exploration of Halogen-Dependent Lipophilicity

When a drug discovery team needs to systematically vary halogen substitution on a phenyl ring to tune lipophilicity (LogP) and target engagement, CAS 214964-87-1 provides a quantitatively defined LogP anchor of 4.36 [1]. The bromo derivative is 0.26 LogP units more lipophilic than the chloro analog and 0.77 units more lipophilic than the fluoro analog [1][2]. This predictable offset allows the bromo compound to serve as a high-logP comparator in matched-pair SAR tables, where the effect of halogen size and polarisability on biological activity, solubility, and permeability can be assessed without altering the α,α-dimethylbenzylamine core.

Multi-Step Synthesis with Chemoselective Amine Deprotection

For synthetic routes that install two orthogonally protected amine functionalities, the Boc group on CAS 214964-87-1 can be selectively removed with TFA without affecting a Cbz or Fmoc group present elsewhere in the molecule [1]. This property is critical in solid-phase peptide synthesis, fragment-based drug discovery, and the construction of bifunctional linkers for chemical biology probes. Procurement of the Boc-protected bromo building block is mandatory for routes that begin with an acid-labile amine protection strategy; attempting to replace it with the benzyl-protected analog (CAS 887254-70-8) would render the route incompatible with hydrogenolysis-sensitive functional groups.

Scale-Up Feasibility and Cost Modelling

In process chemistry and procurement planning, the molecular weight difference between CAS 214964-87-1 (314.22 g·mol⁻¹) and its 3-chloro (269.77 g·mol⁻¹) and 3-fluoro (253.31 g·mol⁻¹) analogs must be factored into cost-per-mole calculations [1][2]. For a fixed-mass purchase (e.g., 10 g), the bromo derivative delivers 31.8 mmol of material, compared to 37.1 mmol for the chloro and 39.5 mmol for the fluoro analog. When supplier quotes are normalised to cost-per-mole rather than cost-per-gram, the procurement decision may shift in favour of one halogen analog over another, depending on the step in the synthetic sequence where the building block is consumed.

Application
Selection Property
Validation Focus
Pd-Catalysed Diversification
Aryl bromide oxidative addition competence
Cross-coupling efficiency under target conditions
Halogen-Dependent Lipophilicity SAR
Defined LogP offset vs Cl/F analogs
Impact of ΔLogP on permeability and target binding
Orthogonal Deprotection Strategy
Boc acid-lability orthogonal to Cbz
Chemoselective amine liberation without affecting other groups
Scale-Up Cost Modelling
Molar mass for accurate stoichiometry
Cost-per-mole comparison across halogen analogs
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